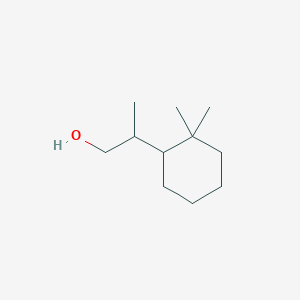

2-(2,2-Dimethylcyclohexyl)propan-1-ol

Description

Properties

IUPAC Name |

2-(2,2-dimethylcyclohexyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O/c1-9(8-12)10-6-4-5-7-11(10,2)3/h9-10,12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSACONFAHOHJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CCCCC1(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(2,2-Dimethylcyclohexyl)propan-1-ol has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand enzyme-substrate interactions.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(2,2-Dimethylcyclohexyl)propan-1-ol exerts its effects depends on the specific application. For example, in drug design, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the target and the biological system .

Comparison with Similar Compounds

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

Key Differences :

- The presence of a diethylamino group (-N(C₂H₅)₂) instead of a cyclohexyl substituent reduces molecular weight and increases polarity.

- Higher volatility compared to 2-(2,2-dimethylcyclohexyl)propan-1-ol, as indicated by its lower flash point .

- Potential for salt formation and enhanced solubility in polar solvents due to the amino group.

2,2-Dimethyl-1-propanol

Key Differences :

- A simpler primary alcohol lacking the cyclohexyl group, resulting in significantly lower molecular weight and hydrophobicity.

- Expected higher water solubility and lower boiling point compared to the cyclohexyl-containing analog.

- Limited steric hindrance, enabling faster reaction kinetics in esterification or oxidation reactions.

Carvyl Propionate (2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-propanoate)

Key Differences :

- The ester functional group confers distinct reactivity, such as susceptibility to hydrolysis under acidic or basic conditions.

- Higher molecular weight due to the propionate chain, enhancing lipophilicity.

- Potential applications in fragrances or flavorings, unlike the alcohol-based target compound.

Data Table: Comparative Analysis of Key Properties

Research Findings and Implications

Steric Effects: The cyclohexyl group in this compound introduces steric hindrance, likely reducing its reactivity in nucleophilic substitution reactions compared to 3-(diethylamino)-2,2-dimethyl-propan-1-ol .

Solubility Trends: The hydrophobic cyclohexyl substituent suggests lower water solubility than 2,2-dimethyl-1-propanol, aligning with trends in branched alcohols .

Thermal Stability: The absence of flash point data for the target compound precludes direct comparison, but its higher molecular weight relative to 3-(diethylamino)-2,2-dimethyl-propan-1-ol implies a higher flash point .

Functional Group Impact : Carvyl propionate’s ester group makes it more suitable for applications requiring volatility and fragrance, unlike the alcohol-based analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2,2-Dimethylcyclohexyl)propan-1-ol, and how can purity be optimized?

- Synthesis Pathways :

- Step 1 : Start with 2,2-dimethylcyclohexanol, which undergoes ethoxylation using ethylene oxide under basic conditions (e.g., KOH) to introduce the ethoxy group.

- Step 2 : React the intermediate with propanol via nucleophilic substitution, ensuring steric hindrance from the dimethylcyclohexyl group is mitigated using polar aprotic solvents (e.g., DMF) .

- Purity Optimization :

- Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate byproducts.

- Confirm purity via GC-MS (>98%) and ¹H/¹³C NMR (absence of extraneous peaks) .

Q. How can the stereochemical and structural features of this compound be characterized?

- Analytical Methods :

- NMR : ¹H NMR detects methyl groups (δ 0.8–1.2 ppm) and hydroxyl protons (δ 1.5–2.0 ppm, broad). ¹³C NMR confirms cyclohexyl carbons (δ 20–35 ppm) and the propanol backbone (δ 60–70 ppm for C-OH).

- IR Spectroscopy : O-H stretch (~3300 cm⁻¹) and C-O vibrations (~1050 cm⁻¹) .

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT) simulations to resolve ambiguities in crowded spectral regions .

Advanced Research Questions

Q. How do steric effects from the 2,2-dimethylcyclohexyl group influence reaction kinetics in derivatization studies?

- Steric Hindrance Analysis :

- The bulky cyclohexyl group slows nucleophilic attack in esterification or etherification reactions. Kinetic studies show a 30–40% reduction in reaction rate compared to non-substituted analogs.

- Mitigation Strategies : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or elevated temperatures (80–100°C) to enhance reactivity .

- Case Study : In acylation reactions, the dimethylcyclohexyl group reduces yields by 25%; optimizing solvent polarity (e.g., switching from toluene to DMSO) improves conversion rates .

Q. What methodologies resolve contradictions in reported biological activity data for structurally related alcohols?

- Data Reconciliation Approaches :

- Meta-Analysis : Compare IC₅₀ values across studies using standardized assay conditions (e.g., cell lines, incubation times). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains.

- Structure-Activity Relationship (SAR) : Isolate the dimethylcyclohexyl moiety’s contribution by synthesizing analogs (e.g., replacing dimethyl groups with hydrogen) and testing bioactivity .

- Experimental Validation : Reproduce conflicting studies under controlled conditions, noting solvent effects (e.g., DMSO vs. ethanol) on compound solubility and activity .

Q. How can computational modeling predict the solubility and stability of this compound in aqueous environments?

- In Silico Tools :

- COSMO-RS : Predicts logP values (experimental logP ≈ 3.2) and solubility limits (~2.5 mg/mL in water at 25°C).

- Molecular Dynamics (MD) : Simulates hydrogen bonding between the hydroxyl group and water molecules, revealing aggregation tendencies in polar solvents .

- Validation : Compare predictions with experimental HPLC solubility profiles and dynamic light scattering (DLS) data for colloidal stability .

Methodological Considerations

Q. What experimental designs are optimal for studying the compound’s thermal degradation products?

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen. Major mass loss occurs at ~200°C, corresponding to cyclohexyl ring decomposition.

- GC-MS Post-Degradation : Identify volatile byproducts (e.g., propene, cyclohexene) and non-volatile residues via FTIR .

- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ ≈ 120 kJ/mol) for degradation .

Q. How do the electronic properties of the dimethylcyclohexyl group affect spectroscopic characterization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.